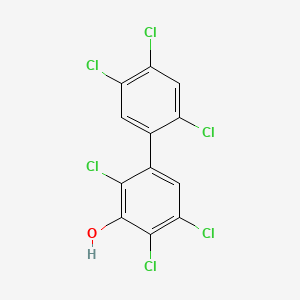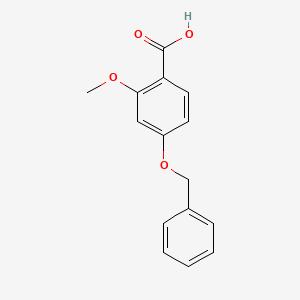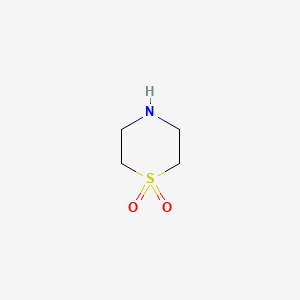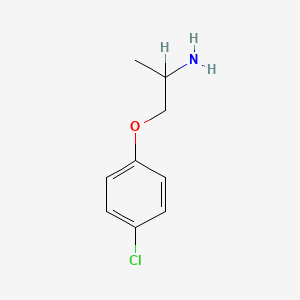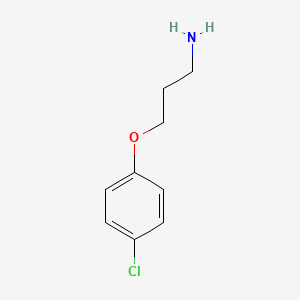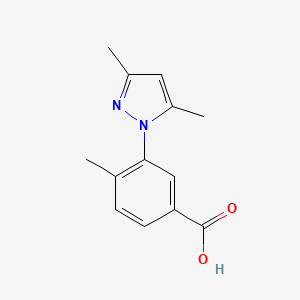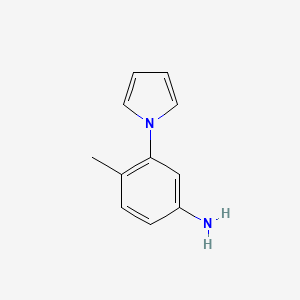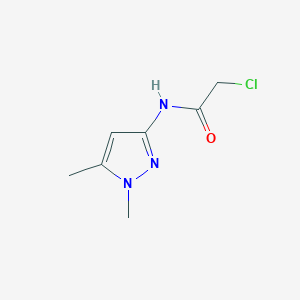
1-(4-Acetylthiophen-2-yl)-2-chloroethan-1-one
Übersicht
Beschreibung
1-(4-Acetylthiophen-2-yl)-2-chloroethan-1-one is a useful research compound. Its molecular formula is C8H7ClO2S and its molecular weight is 202.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Electrophilic Reactivity and Pyrolysis
- Researchers have investigated the electrophilic aromatic reactivities through the pyrolysis of esters, including derivatives related to 1-(4-Acetylthiophen-2-yl)-2-chloroethan-1-one. This has provided insights into the reactivity of N-containing heterocycles, crucial for understanding the chemical behavior of such compounds in various conditions (August, Davis, & Taylor, 1986).
Polymerization and Electrochemical Properties
- The synthesis and characterization of conducting copolymers involving molecules similar to this compound have been explored. These studies are essential for developing new materials with potential applications in electronics, such as electrochromic devices (Ertas, Çırpan, & Toppare, 2004).
Biological Evaluation for Anti-inflammatory Properties
- Some derivatives of this compound have been synthesized and evaluated for their potential anti-inflammatory activity. This research is crucial for pharmaceutical applications and the development of new therapeutic agents (Rehman, Saini, & Kumar, 2022).
Structural and Spectral Studies
- Structural and spectral studies have been conducted on thiosemicarbazones derived from compounds like 2-acetylthiophene, providing valuable information about the molecular structure and behavior of these compounds (Lima, Neto, Beraldo, Siebald, & Duncalf, 2002).
Role in Apoptosis Induction and Potential Anticancer Agents
- The study of compounds structurally related to this compound has revealed their potential as apoptosis inducers, making them promising candidates as anticancer agents. Understanding their interaction with cellular mechanisms is vital for developing new cancer treatments (Zhang et al., 2005).
Eigenschaften
IUPAC Name |
1-(4-acetylthiophen-2-yl)-2-chloroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2S/c1-5(10)6-2-8(12-4-6)7(11)3-9/h2,4H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOHJCAZMWPEQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC(=C1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424886 | |
| Record name | 1-(4-acetylthiophen-2-yl)-2-chloroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
556110-53-3 | |
| Record name | 1-(4-Acetyl-2-thienyl)-2-chloroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=556110-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-acetylthiophen-2-yl)-2-chloroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
